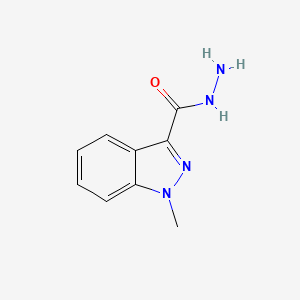

1-methyl-1H-indazole-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1H-indazole-3-carbohydrazide is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bicyclic structure comprising a pyrazole ring fused to a benzene ring, with a carbohydrazide group attached at the 3-position and a methyl group at the 1-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-3-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. This reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1H-indazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazoles.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbohydrazide moiety.

Common Reagents and Conditions:

Oxidation: Potassium hydroxide and carbon disulfide in ethanol are commonly used for oxidation reactions.

Reduction: Hydrazine hydrate is often used for reduction reactions.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

Oxadiazoles: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions.

Substituted Indazoles: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of indazole hydrazide compounds, including 1-methyl-1H-indazole-3-carbohydrazide, in cancer treatment. These compounds have shown promise in selectively targeting cancer cells by destabilizing microtubules and inducing apoptosis. For instance, research indicates that certain indazole derivatives can inhibit integrin alpha v beta 3 receptors, which are crucial for tumor metastasis and drug resistance .

Case Study:

A study demonstrated that derivatives of indazole hydrazides exhibited effective inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis through mitochondrial pathways, making these compounds candidates for further development as anticancer agents .

Antiemetic Properties

This compound serves as a key intermediate in the synthesis of granisetron, a well-known antiemetic drug used to prevent nausea and vomiting caused by chemotherapy . This application underscores the compound's importance in pharmaceutical formulations.

Data Table: Antiemetic Drug Synthesis

| Compound Name | Active Ingredient | Application |

|---|---|---|

| Granisetron | Endo-1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide | Anti-nausea medication |

| This compound | Intermediate for Granisetron synthesis | Pharmaceutical production |

Organic Synthesis Applications

The compound is utilized as an important raw material in organic synthesis due to its versatile reactivity. It is commonly employed in the preparation of various chemical derivatives that find applications across pharmaceuticals, agrochemicals, and dyestuffs .

Example:

A synthetic route involving diazotization allows for the efficient conversion of ortho-aminobenzacetamides into 1H-indazole-3-carboxylic acid derivatives, showcasing the compound's role in facilitating complex organic transformations .

Research has indicated that several derivatives of this compound possess notable biological activities, including anti-inflammatory and antimicrobial effects. The molecular structure allows for interactions with various biological targets, enhancing its therapeutic potential.

Mechanistic Study:

Preliminary mechanistic studies suggest that some derivatives act through inhibition of specific enzymes involved in inflammatory pathways, providing a basis for their use as anti-inflammatory agents .

Mécanisme D'action

The mechanism of action of 1-methyl-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to interact with microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

1-Methyl-1H-indazole-3-carbohydrazide can be compared with other similar compounds, such as:

1-Methyl-1H-indazole-3-carboxylic acid: Similar structure but lacks the carbohydrazide group.

1H-indazole-3-carbohydrazide: Similar structure but lacks the methyl group at the 1-position.

1-Methyl-1H-indazole-3-amine: Similar structure but has an amine group instead of a carbohydrazide group.

Uniqueness: The presence of both the methyl group at the 1-position and the carbohydrazide group at the 3-position makes this compound unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Activité Biologique

1-Methyl-1H-indazole-3-carbohydrazide (CAS Number: 90558-67-1) is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes a methyl group at the 1-position and a carbohydrazide functional group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O. The compound's structure facilitates various chemical transformations, including the formation of hydrazones and nucleophilic substitutions, which enhance its pharmacological profile.

| Property | Details |

|---|---|

| Molecular Formula | C9H10N4O |

| SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)NN |

| InChI | InChI=1S/C9H10N4O/c1-13- |

Target of Action

Research indicates that this compound exhibits potential antimicrobial activity, particularly against various bacterial strains including Staphylococcus epidermidis and Mycobacterium tuberculosis .

Mode of Action

Indazole derivatives, including this compound, are believed to interact with key enzymes such as tyrosine kinases by binding to their hinge regions. This interaction may inhibit enzymatic activity, leading to reduced cellular proliferation in certain cancer cell lines .

Antimicrobial Activity

Studies have reported that this compound exhibits significant antimicrobial properties. It has shown effectiveness against M. tuberculosis with notable antitubercular effects . The compound's activity against fungal strains such as Candida albicans has also been documented, indicating its broad-spectrum antimicrobial potential .

Anticancer Properties

Research has highlighted the anticancer potential of indazole derivatives. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the indazole scaffold can enhance inhibitory activities against various cancer cell lines. Specifically, compounds similar to this compound have been identified as potent inhibitors of FGFR (Fibroblast Growth Factor Receptor) with IC50 values in the nanomolar range .

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives:

- Antimicrobial Evaluation : A study evaluated various indazole derivatives for their antifungal activity against C. albicans and found that certain compounds exhibited significant growth inhibition at low concentrations .

- Antitumor Activity : Another investigation into the SAR of indazole derivatives revealed that specific substitutions at the 3-position enhanced their anticancer efficacy, with some derivatives showing IC50 values less than 100 nM against cancer cell lines .

- In Vivo Studies : Preliminary in vivo studies on related indazole derivatives indicated potential anti-inflammatory effects, suggesting further exploration into their therapeutic applications in inflammatory diseases .

Propriétés

IUPAC Name |

1-methylindazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)8(12-13)9(14)11-10/h2-5H,10H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTESFSDCTOGGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.